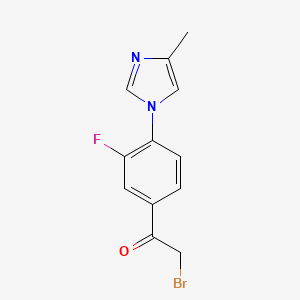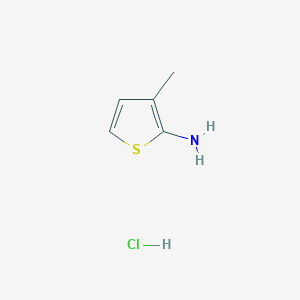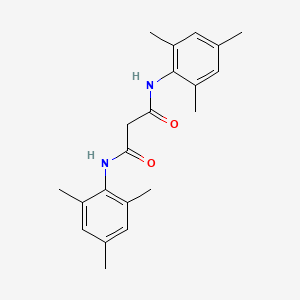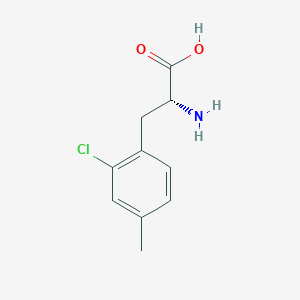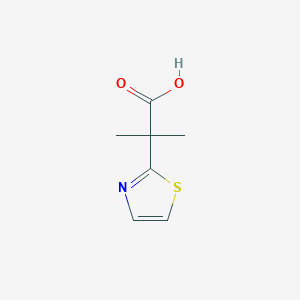
2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine
Descripción general
Descripción
2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine, also known as CP-809101, is a novel compound that has gained interest in the scientific community due to its potential applications in pharmacology and drug discovery. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research in the field of synthetic chemistry has explored the creation of novel tetrazole compounds, including derivatives similar to 2-(5-Cyclopropyl-tetrazol-2-yl)-ethylamine. For instance, Sureshkumar et al. (2017) synthesized a novel 5-mercapto-1-substituted tetrazole incorporated quinoline analog, emphasizing the methodologies in synthesis and characterization using various spectroscopic techniques. This study demonstrates the compound's potential for in-vitro anti-inflammatory and molecular docking studies, highlighting its application in medicinal chemistry (Sureshkumar et al., 2017).
Antimicrobial and Antioxidant Activities
The tetrazole family, to which this compound belongs, has shown promising antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized lignan conjugates via cyclopropanation and evaluated their in-vitro antimicrobial and antioxidant activities, revealing that certain synthesized compounds displayed significant antibacterial, antifungal, and antioxidant potential. This research underlines the importance of tetrazole derivatives in developing new therapeutic agents (Raghavendra et al., 2016).
Metal-Organic Frameworks (MOFs) and Enantioselective Separation
Tetrazole compounds have been employed in the construction of homochiral porous metal-organic frameworks (MOFs), as demonstrated by Liu et al. (2016). Their study showcases the high enantioselectivity of a constructed MOF toward specific alcohols, which could have implications for separation processes and catalysis in chemical industries. This illustrates the role of tetrazole derivatives in advancing materials science, particularly in the development of MOFs with specific chiral recognition capabilities (Liu et al., 2016).
Biological Evaluations and Drug Development
Beyond their chemical properties, tetrazole derivatives have been assessed for their biological activities, including potential applications in drug development. For example, investigations into novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives by Rajkumar et al. (2014) for in vitro antimicrobial studies highlight the biological relevance of tetrazole compounds. Such studies provide a foundation for developing new antimicrobial agents, underscoring the compound's utility in pharmaceutical research (Rajkumar et al., 2014).
Propiedades
IUPAC Name |
2-(5-cyclopropyltetrazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c7-3-4-11-9-6(8-10-11)5-1-2-5/h5H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUABEPMDOCNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(N=N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

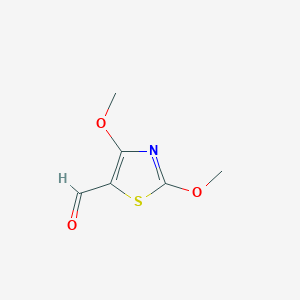

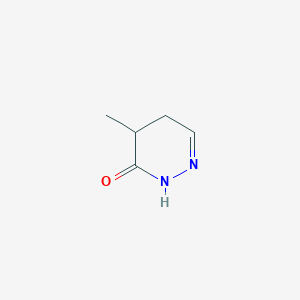
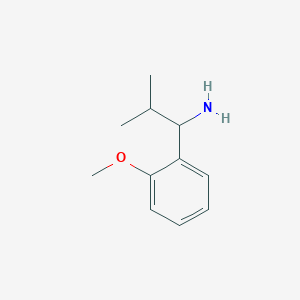
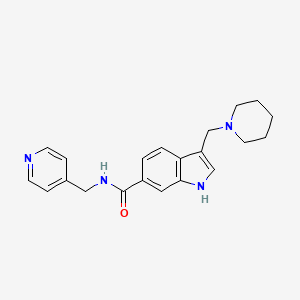
![3-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazolidin-2-one](/img/structure/B3208948.png)

